rac 8,14-Dihydroxy Efavirenz

Bioanalytical Method Validation Metabolite Stability LC-MS/MS Quantification

rac 8,14-Dihydroxy Efavirenz is the mandatory secondary EFV metabolite reference for bioanalytical method validation. Its marked instability versus EFV or 8-OH-EFV under routine handling requires authentic material for stability protocols and LLOQ determination. Definitive CYP2B6 phenotyping probe; uniquely activates CYP46A1 at the L-glutamate allosteric site for neuropharmacology research. Essential for HIV reservoir studies given differential compartmentalization (seminal plasma vs. CSF). Procure for regulatory-compliant PK/PD quantification.

Molecular Formula C14H9ClF3NO4
Molecular Weight 347.674
CAS No. 1189909-96-3
Cat. No. B563625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 8,14-Dihydroxy Efavirenz
CAS1189909-96-3
Synonyms6-Chloro-1,4-dihydro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 
Molecular FormulaC14H9ClF3NO4
Molecular Weight347.674
Structural Identifiers
SMILESC1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
InChIInChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)
InChIKeyWILFXLMJFSKQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 8,14-Dihydroxy Efavirenz (CAS 1189909-96-3): A Critical Secondary Metabolite for Efavirenz Pharmacokinetic and Pharmacodynamic Studies


rac 8,14-Dihydroxy Efavirenz (CAS 1189909-96-3) is the racemic mixture of a secondary dihydroxylated metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz (EFV). It is formed in vivo via sequential cytochrome P450 (CYP) 2B6-mediated hydroxylation of EFV: first to the major primary metabolite 8-hydroxyefavirenz (8-OH-EFV), and subsequently to 8,14-dihydroxyefavirenz (8,14-diOH-EFV) [1]. As a key secondary metabolite, its quantification is essential for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies of EFV, for CYP2B6 phenotyping applications, and as a reference standard in bioanalytical method development [2].

Why rac 8,14-Dihydroxy Efavirenz Cannot Be Replaced by EFV or Other Mono-Hydroxylated Metabolites in Quantitative Assays


rac 8,14-Dihydroxy Efavirenz cannot be functionally substituted by efavirenz (EFV) or its primary mono-hydroxylated metabolites (e.g., 8-OH-EFV, 7-OH-EFV) in analytical, pharmacokinetic, or pharmacodynamic studies. Its distinct chemical structure—featuring hydroxyl groups at both the 8- and 14-positions [1]—confers unique physicochemical properties, including significantly different stability profiles and distinct biological activities. Critically, 8,14-diOH-EFV exhibits marked instability under common sample handling conditions where EFV and 8-OH-EFV remain stable [2], directly impacting the accuracy of its quantification. Furthermore, it possesses a unique allosteric binding profile on CYP46A1, activating the enzyme via a different site (the neurotransmitter/L-glutamate site) compared to EFV and 7,8-diOH-EFV [3]. These differences mandate the use of authentic rac 8,14-Dihydroxy Efavirenz reference material for accurate calibration, validation of stability protocols, and investigation of its specific biological effects.

Quantitative Differentiation of rac 8,14-Dihydroxy Efavirenz: A Head-to-Head Comparative Evidence Guide


Unique Instability Profile of rac 8,14-Dihydroxy Efavirenz vs. EFV and 8-OH-EFV Under Standard Bioanalytical Conditions

rac 8,14-Dihydroxy Efavirenz demonstrates profound instability under conditions commonly used for plasma sample handling in clinical studies, a property not shared by its parent drug or primary metabolite. This necessitates specific, validated handling protocols for its accurate quantification, differentiating it from more stable analytes [1].

Bioanalytical Method Validation Metabolite Stability LC-MS/MS Quantification

Distinct Allosteric Binding Site on CYP46A1 for rac 8,14-Dihydroxy Efavirenz vs. EFV and 7,8-diOH-EFV

Unlike EFV and the 7,8-dihydroxy metabolite, which bind to the EFV allosteric site on CYP46A1, rac 8,14-Dihydroxy Efavirenz is unique in binding exclusively to the L-glutamate (neurotransmitter) allosteric site. This differential binding dictates how the enzyme's activity is modulated in the presence of other ligands, establishing a distinct pharmacological profile [1].

CYP46A1 Activation Allosteric Modulation Neuropharmacology

rac 8,14-Dihydroxy Efavirenz as a Superior In Vivo CYP2B6 Phenotyping Index vs. 8-OH-EFV

The plasma ratio of 8,14-diOH-EFV to EFV AUC is a more sensitive and specific marker for CYP2B6 activity alterations than the 8-OH-EFV/EFV ratio. The 8,14-diOH-EFV:EFV AUC(0-120h) ratio was shown to correlate significantly with EFV oral clearance (r² ≈ 0.4, P < 0.05) and was sensitive to both CYP2B6*6 genotype and CYP2B6 inhibition by clopidogrel [1].

CYP2B6 Phenotyping Pharmacogenomics Drug-Drug Interactions

Differential Tissue Compartmentalization of rac 8,14-Dihydroxy Efavirenz vs. 8-OH-EFV

rac 8,14-Dihydroxy Efavirenz exhibits a distinct distribution pattern in human anatomic compartments compared to 8-OH-EFV. While 8-OH-EFV is detectable in blood plasma, seminal plasma, and cerebrospinal fluid (CSF), 8,14-diOH-EFV was not detected in CSF, indicating a different capacity to cross the blood-brain barrier [1].

Drug Distribution Cerebrospinal Fluid Seminal Plasma

Primary Research and Industrial Applications for rac 8,14-Dihydroxy Efavirenz Driven by Its Differentiated Evidence Profile


1. Certified Reference Standard for LC-MS/MS Method Development and Validation in Clinical Pharmacokinetic Studies

The quantitative instability of rac 8,14-Dihydroxy Efavirenz under common sample handling conditions [1] makes it a mandatory reference standard for developing and validating robust bioanalytical methods. Laboratories quantifying EFV and its metabolites in clinical trial samples must use the authentic compound to establish stability protocols, determine lower limits of quantification (LLOQ), and validate extraction efficiency. Using a surrogate or related compound would yield inaccurate stability data and potentially invalidate the bioanalytical method according to regulatory guidelines.

2. Critical Reagent for CYP2B6 Phenotyping and Pharmacogenomic Drug-Drug Interaction (DDI) Studies

The demonstrated utility of the 8,14-diOH-EFV:EFV AUC ratio as a sensitive and specific CYP2B6 phenotyping index [2] positions this compound as a critical reagent for clinical pharmacology studies. Researchers investigating CYP2B6 genetic polymorphisms or conducting DDI studies with potential CYP2B6 inhibitors (e.g., clopidogrel) or inducers (e.g., rifampin) require accurate quantification of this secondary metabolite to generate the novel phenotyping index, which may offer superior performance compared to traditional 8-OH-EFV-based metrics.

3. Essential Tool for Investigating the Off-Target Neurological Pharmacology of Efavirenz via CYP46A1

The unique binding of rac 8,14-Dihydroxy Efavirenz to the L-glutamate (neurotransmitter) allosteric site on CYP46A1 [3] makes this compound an essential tool for neuroscience and neuropharmacology research. Studies exploring the potential therapeutic application of CYP46A1 activation in Alzheimer's disease models, or the mechanisms of EFV-associated neuropsychiatric adverse events, must differentiate the effects of 8,14-diOH-EFV from those of EFV and other metabolites. The authentic compound is required for in vitro and in vivo studies designed to isolate and characterize its specific mechanism of action.

4. Reference Material for Studies on Antiretroviral Distribution to Sanctuary Sites and Viral Reservoirs

The differential compartmentalization profile of rac 8,14-Dihydroxy Efavirenz—specifically its detection in seminal plasma but absence in cerebrospinal fluid [4]—makes it a valuable reference standard for HIV pharmacology research. Studies investigating the distribution of antiretroviral metabolites to anatomic reservoirs, such as the male genital tract, require authentic 8,14-diOH-EFV to accurately quantify drug/metabolite exposure in these compartments. This is critical for understanding the adequacy of viral suppression in sanctuary sites and the potential for compartment-specific toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 8,14-Dihydroxy Efavirenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.